molecular formula C23H26ClN3O3 B6112016 5-[4-(4-Chlorophenoxy)piperidine-1-carbonyl]-1-(pyridin-2-ylmethyl)piperidin-2-one

5-[4-(4-Chlorophenoxy)piperidine-1-carbonyl]-1-(pyridin-2-ylmethyl)piperidin-2-one

Cat. No.: B6112016
M. Wt: 427.9 g/mol
InChI Key: QIKVWVDMPBEZGA-UHFFFAOYSA-N
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Description

5-[4-(4-Chlorophenoxy)piperidine-1-carbonyl]-1-(pyridin-2-ylmethyl)piperidin-2-one is a complex organic compound that features a piperidine ring, a pyridine ring, and a chlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(4-Chlorophenoxy)piperidine-1-carbonyl]-1-(pyridin-2-ylmethyl)piperidin-2-one typically involves multiple steps. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the chlorophenoxy group and the pyridine ring. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can help achieve the desired product on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

5-[4-(4-Chlorophenoxy)piperidine-1-carbonyl]-1-(pyridin-2-ylmethyl)piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

5-[4-(4-Chlorophenoxy)piperidine-1-carbonyl]-1-(pyridin-2-ylmethyl)piperidin-2-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand in biochemical assays to study protein-ligand interactions.

    Medicine: It has potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[4-(4-Chlorophenoxy)piperidine-1-carbonyl]-1-(pyridin-2-ylmethyl)piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simpler compound with a similar piperidine ring structure.

    Pyridine: A compound with a similar pyridine ring structure.

    Chlorophenoxy Compounds: Compounds with similar chlorophenoxy groups.

Uniqueness

5-[4-(4-Chlorophenoxy)piperidine-1-carbonyl]-1-(pyridin-2-ylmethyl)piperidin-2-one is unique due to its combination of functional groups and ring structures, which confer specific chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.

Properties

IUPAC Name

5-[4-(4-chlorophenoxy)piperidine-1-carbonyl]-1-(pyridin-2-ylmethyl)piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClN3O3/c24-18-5-7-20(8-6-18)30-21-10-13-26(14-11-21)23(29)17-4-9-22(28)27(15-17)16-19-3-1-2-12-25-19/h1-3,5-8,12,17,21H,4,9-11,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIKVWVDMPBEZGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(CC1C(=O)N2CCC(CC2)OC3=CC=C(C=C3)Cl)CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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